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For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutic

development. The choice of protecting groups for the 2'-hydroxyl function of ribonucleosides is

a critical determinant of the efficiency, fidelity, and overall success of RNA oligonucleotide

synthesis. This guide provides an objective comparison of two widely used 2'-hydroxyl

protecting groups: tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM). We will

delve into their performance characteristics, supported by experimental data, to aid researchers

in selecting the optimal protecting group for their specific applications.

Key Performance Characteristics
The selection of a 2'-hydroxyl protecting group impacts several key aspects of RNA synthesis.

The ideal group should be stable throughout the synthesis cycles, not hinder the coupling

reaction, and be cleanly removed under mild conditions without degrading the final RNA

product.

Coupling Efficiency: The steric bulk of the protecting group can significantly influence the

efficiency of the phosphoramidite coupling reaction. The TOM group, with its oxymethyl spacer,

positions the bulky triisopropylsilyl group further from the reaction center compared to the

TBDMS group.[1][2] This reduction in steric hindrance around the 3'-phosphoramidite results in

higher coupling efficiencies, a crucial factor in the synthesis of long RNA oligonucleotides.[1][3]

While TBDMS chemistry can yield satisfactory results, it often requires longer coupling times

and may exhibit lower coupling yields.[4][5]
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Synthesis of Long RNA: For the synthesis of long RNA molecules (e.g., >40 nucleotides),

higher stepwise coupling efficiency is paramount.[3] Even a small decrease in efficiency per

cycle can lead to a significant reduction in the yield of the full-length product. Consequently, the

higher coupling efficiency associated with TOM-protected monomers makes them the preferred

choice for synthesizing long RNAs.[1]

Side Reactions and Purity: A notable drawback of the TBDMS group is its susceptibility to 2' to

3' silyl migration under basic conditions.[6][7] This migration can lead to the formation of non-

biological 2'-5' phosphodiester linkages, compromising the integrity and function of the

synthesized RNA.[6][7] The acetal structure of the TOM group prevents this migration, resulting

in a cleaner synthesis with a lower incidence of isomeric impurities.[8]

Quantitative Performance Data
A direct comparative study synthesizing a 20mer RNA oligonucleotide provided the following

quantitative data:

Performance Metric TBDMS TOM Reference

Crude Purity (20mer) 77.6% 80.1% [9]

Extrapolated Crude

Purity (100mer)
27% 33% [9]

These results clearly demonstrate the advantage of the TOM protecting group, which offers a

higher crude purity for both short and, significantly, for longer RNA sequences.[9]

Deprotection Protocols
The deprotection strategies for TBDMS and TOM are well-established, with both relying on a

fluoride source for the final silyl group removal.
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Deprotection Step TBDMS TOM Reference

Base & Phosphate

Deprotection

Ammonium

hydroxide/methylamin

e (AMA) or ethanolic

ammonia.

Ammonium

hydroxide/methylamin

e (AMA) or ethanolic

methylamine/water

(EMAM).

[6][7]

2'-Hydroxyl

Deprotection

Triethylamine

trihydrofluoride

(TEA·3HF) or

tetrabutylammonium

fluoride (TBAF).

Triethylamine

trihydrofluoride

(TEA·3HF) or

tetrabutylammonium

fluoride (TBAF).

[7][10]

While the reagents are similar, the conditions and handling can differ slightly. TOM deprotection

is often described as fast and reliable.[1]

Experimental Protocols
The following is a representative experimental protocol for the synthesis and deprotection of a

20mer RNA oligonucleotide using TBDMS and TOM protecting groups, based on a

comparative study.[9]

1. Synthesis:

Synthesizer: ABI 394

Scale: 1.0 µmol

Support: Universal Support III PS

Activator: 0.25M 5-Ethylthio-1H-tetrazole (ETT)

Coupling Time: 6 minutes for all RNA monomers

Deblock: Dichloroacetic acid (DCA)

2. Cleavage and Base Deprotection:
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Reagents: 2M Ammonia in methanol and Ammonium Hydroxide/Methylamine (AMA)

solution.

Procedure:

Incubate the support in 2M ammonia in methanol for 60 minutes at room temperature.

Without drying, add an equal volume of AMA and continue deprotection for 10 minutes at

65°C.

Filter the solution and dry the oligonucleotide using a flow of argon.

3. 2'-Desilylation:

Reagents: Dimethyl sulfoxide (DMSO), Triethylamine (TEA), Triethylamine trihydrofluoride

(TEA·3HF), RNA quenching buffer.

Procedure:

Dissolve the dried oligonucleotide in 115 µL of DMSO, warming to 65°C if necessary.

Add 60 µL of TEA and 75 µL of TEA·3HF to the solution.

Heat the mixture at 65°C for 2.5 hours.

Quench the reaction by adding 750 µL of RNA quenching buffer.

4. Desalting and Analysis:

The crude oligonucleotide is desalted using a suitable desalting column.

Analysis of the crude product is performed by reverse-phase high-performance liquid

chromatography (RP-HPLC).[9]

Visualizing the Chemical Differences and Workflow
To better understand the structural differences and the overall synthesis and deprotection

process, the following diagrams are provided.
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TBDMS Protecting Group

TOM Protecting Group

Click to download full resolution via product page

Figure 1. Chemical structures of TBDMS and TOM protecting groups.
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Solid-Phase Synthesis

Cleavage & Deprotection

1. Deblocking (DCA)

2. Coupling (TBDMS or TOM Phosphoramidite + ETT)

3. Capping

4. Oxidation

Repeat for desired sequence length

5. Cleavage from Support & Base Deprotection (AMA)

6. 2'-Desilylation (TEA·3HF)

7. Desalting & Purification (HPLC)

Click to download full resolution via product page

Figure 2. General workflow for RNA synthesis and deprotection.
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The choice between TBDMS and TOM protecting groups for RNA synthesis should be guided

by the specific requirements of the application. For routine synthesis of short oligonucleotides,

TBDMS chemistry can be a cost-effective and reliable option. However, for more demanding

applications, such as the synthesis of long RNA molecules or sequences where high fidelity is

paramount, the TOM protecting group offers clear advantages. Its reduced steric hindrance

leads to higher coupling efficiencies and greater purity of the final product, while its inherent

stability prevents the formation of undesirable 2'-5' linkages. The experimental data presented

in this guide quantitatively supports the superior performance of the TOM protecting group,

particularly for the synthesis of longer RNA oligonucleotides. Researchers should weigh these

factors carefully to optimize their RNA synthesis protocols and achieve the highest quality

results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2663951#comparing-tbdms-and-tom-protecting-
groups-for-rna-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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